molecular formula C7H17ClN2O B1521237 3-Amino-N-(sec-butyl)propanamide hydrochloride CAS No. 1181458-94-5

3-Amino-N-(sec-butyl)propanamide hydrochloride

Cat. No.: B1521237
CAS No.: 1181458-94-5
M. Wt: 180.67 g/mol
InChI Key: DVCMCTCDNXRXFM-UHFFFAOYSA-N
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Description

3-Amino-N-(sec-butyl)propanamide hydrochloride is a chemical compound with the molecular formula C7H16ClNO It is a derivative of propanamide, featuring an amino group and a sec-butyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(sec-butyl)propanamide hydrochloride typically involves the reaction of sec-butylamine with acrylonitrile, followed by hydrogenation and subsequent hydrochloride salt formation. The general steps are as follows:

    Reaction of sec-butylamine with acrylonitrile: This step forms 3-amino-N-(sec-butyl)propanenitrile.

    Hydrogenation: The nitrile group is reduced to an amide group using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Formation of hydrochloride salt: The resulting amide is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles under specific conditions.

    Reduction: The compound can be reduced further to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

3-Amino-N-(sec-butyl)propanamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition or as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-N-(sec-butyl)propanamide hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or modifying protein structures.

Comparison with Similar Compounds

  • 3-Amino-N-(tert-butyl)propanamide hydrochloride
  • 3-Amino-N-(isobutyl)propanamide hydrochloride
  • 3-Amino-N-(n-butyl)propanamide hydrochloride

Comparison: 3-Amino-N-(sec-butyl)propanamide hydrochloride is unique due to its sec-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with other molecules, making it distinct from its tert-butyl, isobutyl, and n-butyl analogs.

Properties

IUPAC Name

3-amino-N-butan-2-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-3-6(2)9-7(10)4-5-8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCMCTCDNXRXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-94-5
Record name Propanamide, 3-amino-N-(1-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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